1-Fluorovitamin D3

Description

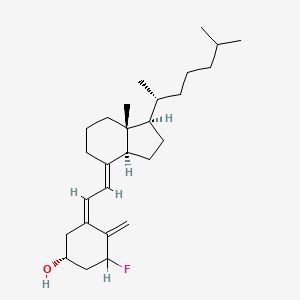

Structure

3D Structure

Properties

CAS No. |

69879-46-5 |

|---|---|

Molecular Formula |

C27H43FO |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H43FO/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(29)17-26(28)20(22)4/h11-12,18-19,23-26,29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26?,27-/m1/s1 |

InChI Key |

DEKTXPPPRKTROR-CBULACEISA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)F)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C |

Synonyms |

1-fluorovitamin D3 1-fluorovitamin D3, (1alpha,3beta,5Z,7E)-isomer 1-fluorovitamin D3, (1beta,3beta,5Z,7E)-isome |

Origin of Product |

United States |

Molecular Interactions and Receptor Binding Dynamics

Vitamin D Receptor (VDR) Binding Affinity and Selectivity of 1-Fluorovitamin D3 and Analogues

The substitution of hydrogen with fluorine at the C-1α position of 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3] to create 1α-fluoro,25-dihydroxyvitamin D3 significantly reduces its binding affinity for the Vitamin D Receptor (VDR). acs.org In fact, this modification leads to a marked decrease in biological activity. acs.org Similarly, a compound featuring fluorine atoms at both the C-1 and C-25 positions is reported to be devoid of any activity. acs.org

The positioning of the fluorine atom on the A-ring of the vitamin D molecule has a profound impact on VDR binding. For instance, 4,4-difluoro-1α,25(OH)2D3 exhibits a VDR binding affinity that is only about 1% of that of the natural hormone, 1α,25(OH)2D3. nih.govmdpi.com In contrast, (10Z)-19-fluoro-1α,25(OH)2D3 shows a binding affinity that is approximately 10% of the natural hormone. nih.gov Another analogue, 2β-fluoro-1α,25-(OH)2D3, demonstrates a six-fold higher affinity for the VDR compared to 1α,25(OH)2D3. nih.gov

Studies on other fluorinated analogues reveal a wide spectrum of VDR binding affinities. For example, 23,23-difluoro-1α,25(OH)2D3 is one-seventh as active as 1α,25(OH)2D3 in binding to the VDR. nih.gov The introduction of fluorine can also be combined with other structural modifications. For instance, 2α-methyl-20-epi-1,25(OH)2D3, when combined with fluorination, results in a 12-fold increase in VDR binding affinity. acs.org

The following table summarizes the relative VDR binding affinities of various fluorinated vitamin D3 analogues compared to 1α,25(OH)2D3.

| Compound | Relative VDR Binding Affinity (Compared to 1α,25(OH)2D3) |

| 1α-F,25(OH)₂D₃ | Markedly diminished acs.org |

| 1,25(F)₂(OH)₂D₃ | Devoid of activity acs.org |

| 4,4-difluoro-1α,25(OH)₂D₃ | ~1% nih.govmdpi.com |

| (10Z)-19-fluoro-1α,25(OH)₂D₃ | ~10% nih.gov |

| 2β-fluoro-1α,25-(OH)₂D₃ | 600% (6-fold higher) nih.gov |

| 23,23-difluoro-1α,25(OH)₂D₃ | ~14% (one-seventh as active) nih.gov |

| 2α-methyl-20-epi-1,25(OH)₂D₃ | 1200% (12-fold increase) acs.org |

Structure-Activity Relationships (SAR) Governing VDR Ligand Binding

The structure-activity relationship (SAR) of fluorinated vitamin D3 analogues is complex, with the position and stereochemistry of the fluorine substituent playing a critical role in determining VDR binding affinity. The A-ring of the vitamin D molecule is a key region for VDR interaction, anchored within the ligand-binding pocket (LBP) through hydrogen bonds involving the 1α- and 3β-hydroxyl groups. nih.gov

Replacing the crucial 1α-hydroxyl group with a fluorine atom, as in 1α-F,25(OH)2D3, drastically reduces biological activity, highlighting the importance of this hydroxyl group for VDR binding. acs.org The introduction of fluorine at other positions can modulate the A-ring conformation and the acidity of the neighboring hydroxyl groups, thereby influencing VDR affinity. researchmap.jp For example, 2α-substituted analogues have been shown to have different biological activities compared to their 2β-counterparts. acs.org

Side-chain modifications, including fluorination, also significantly impact VDR binding. researchgate.netresearchgate.netmdpi.comresearchgate.net Fluorination at positions like C-23, C-24, and C-26/27 can lead to potent VDR agonists. nih.gov The rationale behind side-chain fluorination often involves blocking metabolic deactivation by the enzyme CYP24A1, which hydroxylates these positions. nih.govresearchgate.net The geometry of the side-chain is crucial for both VDR binding and resistance to metabolism. mdpi.com

The presence of a second side chain at C-20, as seen in "gemini" analogues, can create additional interactions with the VDR, expanding the LBP and leading to higher stabilization of the active VDR conformation. researchgate.net

VDR-Ligand Complex Conformational Dynamics and the Influence of Fluorine Substituents

Upon ligand binding, the VDR undergoes a conformational change, most notably the repositioning of helix 12 (H12), which forms the activation function 2 (AF2) surface for coactivator recruitment. acs.orgbiomolther.orgnih.gov The aliphatic side-chain of vitamin D analogues is a key determinant in this conformational shift. biomolther.org

Fluorine substituents can influence these dynamics. For instance, certain derivatives with side-chain fluorine atoms have been shown to more strongly stabilize H12. researchgate.net The introduction of fluorine can lead to additional or stronger contacts with hydrophobic residues within the LBP, further stabilizing the agonist conformation of the VDR. researchgate.net This enhanced stabilization can contribute to increased interaction with coactivator peptides. researchgate.net

Studies using 19F-NMR have been instrumental in investigating the conformation of fluorinated vitamin D derivatives within the VDR complex. nih.govnih.gov These studies have revealed that the A-ring of analogues like 4,4-difluoro-1,25(OH)2D3 can adopt different conformations (α and β) within the VDR in solution. nih.govnih.gov The presence of the 1α-hydroxyl group can increase the activation energy for the interconversion between these conformations. nih.gov

Competitive Binding Studies with Endogenous Vitamin D Metabolites

Competitive binding assays are crucial for determining the relative affinity of fluorinated analogues for the VDR in the presence of endogenous vitamin D metabolites. The natural hormone 1,25(OH)2D3 is the VDR's highest affinity natural ligand, with a dissociation constant (Kd) in the nanomolar range. mdpi-res.com Other metabolites, such as 25-hydroxyvitamin D3 (25OHD3) and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), have lower affinities. frontiersin.org

Studies have shown that 1-Fluorovitamin D3 is a weak agonist. researchgate.net The binding affinity of 1α-fluoro-25(OH)D3 to the chick intestine VDR was found to be 30 times greater than that of 25(OH)D3. nih.gov In another example, 24R-hydroxy-25-fluorovitamin D3 showed in vitro activity in the same range as both 25-hydroxy-vitamin D3 and 24R-hydroxyvitamin D3, suggesting the fluorine atom mimics the hydrogen it replaced in terms of VDR interaction. researchgate.net

Interaction and Modulatory Effects on Vitamin D Binding Protein (DBP)

Vitamin D and its metabolites are transported in the blood primarily bound to the Vitamin D Binding Protein (DBP). nih.govmdpi.com DBP has different binding affinities for various vitamin D metabolites. nih.govgoogle.com Generally, DBP has a higher affinity for 25OHD3 and 24,25(OH)2D3 than for 1,25(OH)2D3 and vitamin D itself. nih.govnih.gov

The introduction of fluorine can alter the binding affinity of vitamin D analogues for DBP. For instance, the introduction of a fluorine atom at C22 was found to result in weak binding to DBP. nih.govresearchmap.jp In contrast, 2β-fluoro-1α,25-(OH)2D3 exhibited nearly identical affinity for DBP as the natural hormone 1α,25(OH)2D3. nih.gov The binding site of DBP for vitamin D metabolites is distinct from that of the VDR. nih.gov

The following table presents a qualitative comparison of the binding of select fluorinated analogues to DBP.

| Compound | Interaction with DBP |

| 22-fluorovitamin D₃ | Poor binding nih.govresearchmap.jp |

| 2β-fluoro-1α,25-(OH)₂D₃ | Nearly identical affinity to 1α,25(OH)₂D₃ nih.gov |

Investigation of Ligand Residence Time and Structure-Kinetics Relationships at VDR

The stability of the VDR-ligand complex, influenced by factors such as the number and strength of interactions, directly impacts the dissociation rate (koff) and, consequently, the residence time. The flexibility of the binding site and the ability of a ligand to stabilize specific protein conformations can also affect how long it remains bound. ucl.ac.uk For instance, the additional stabilizing interactions observed with some fluorinated gemini (B1671429) analogues, which lead to a more stable VDR agonist conformation, would theoretically contribute to a longer residence time. researchgate.netresearchgate.net Further research using techniques like τRAMD (residence time analysis using molecular dynamics) could provide more definitive insights into the structure-kinetics relationships of fluorinated vitamin D analogues at the VDR. frontiersin.org

Biochemical and Cellular Mechanisms of Action Preclinical Focus

Transcriptional Regulation via Vitamin D Response Elements (VDREs)

The biological actions of 1-Fluorovitamin D3, like other vitamin D compounds, are primarily mediated through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. wikipedia.org Upon binding its ligand, the VDR forms a heterodimer with the retinoid-X receptor (RXR). wikipedia.orgnih.gov This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. wikipedia.orgnih.gov This interaction initiates a cascade of events, recruiting co-activator or co-repressor complexes to the gene promoter, which ultimately modulates the transcription of hundreds of genes. acs.orgnih.gov

VDREs are specific to cell type, which contributes to the tissue-specific actions of vitamin D compounds. nih.gov The binding of the VDR-RXR complex to VDREs can either enhance or suppress gene transcription. nih.gov For instance, the complex can recruit co-activators like p300/CBP and SRC-1, leading to histone acetylation and the recruitment of RNA polymerase II, thereby activating gene expression. nih.gov Conversely, it can also recruit co-repressor complexes with histone deacetylase activity, which suppresses gene transcription. nih.gov

Studies on fluorinated vitamin D analogs have provided insights into their transcriptional potency. For example, the hexafluorinated derivative, F6-1,25-(OH)2D3, demonstrated a 2-4 times more potent transcriptional activity than its non-fluorinated counterpart, 1,25-dihydroxyvitamin D3, in both HeLa and UMR106 cells. nih.gov This enhanced activity was observed for both a consensus VDRE and the endogenous osteopontin (B1167477) gene promoter. nih.gov Interestingly, F6-1,25-(OH)2D3 induced the formation of the receptor-DNA complex at a 10-fold lower concentration, despite having a slightly lower binding affinity for the VDR itself. nih.gov This suggests that the increased transcriptional activity of certain fluorinated analogs may be due to enhanced DNA binding of the ligand-bound VDR. nih.gov Furthermore, mutational analysis of VDREs has been a key method to study the transcriptional regulation of specific genes by vitamin D compounds. researchgate.net

Modulation of Gene Expression Profiles by 1-Fluorovitamin D3 Analogs in Specific Cell Lines

The interaction of 1-Fluorovitamin D3 analogs with the VDR leads to significant changes in the gene expression profiles of various cell lines. These alterations are central to the diverse biological effects of these compounds, including their anti-proliferative and differentiation-inducing activities.

In mammary cells, for example, the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25D), has been shown to alter the expression of a large number of genes. A study comparing non-transformed mammary cells (hTERT-HME) with breast cancer cells (MCF7) found that 1,25D regulated 483 entities in the former and 249 in the latter, with only 21 genes being commonly altered. nih.gov This highlights the cell-context-dependent nature of VDR-mediated gene regulation. Key pathways affected in both cell types included those related to senescence/autophagy and TGFβ signaling. nih.gov

Specifically, in non-transformed mammary cells, 1,25D was found to regulate genes associated with the immune response (e.g., CD14, IL1RL1, TLR4) and metabolism (e.g., ITGB3, SLC1A1, G6PD). nih.gov However, the induction of some of these genes was diminished in transformed cells. nih.gov An 11-gene signature, including CYP24A1, CLMN, EFTUD1, and SERPINB1, was identified as being responsive to 1,25D in multiple breast-derived cell lines and even in human breast tumor explants, suggesting its potential as a biomarker for vitamin D exposure. nih.gov

In the context of cancer, vitamin D compounds are known to modulate the expression of genes involved in cell cycle control and apoptosis. For instance, they can upregulate the expression of cyclin-dependent kinase inhibitors like p21 and p27, leading to cell cycle arrest. mdpi.comnih.gov Furthermore, they have been shown to reduce the expression of the proto-oncogene c-MYC in colorectal and prostate cancer cells. nih.gov

The following table summarizes the effects of 1,25-dihydroxyvitamin D3 on the expression of selected genes in different cell lines, providing a snapshot of the broader gene regulatory functions that analogs like 1-Fluorovitamin D3 are expected to share.

| Cell Line Type | Gene | Effect of 1,25(OH)2D3 | Pathway/Function |

| Non-transformed Mammary (hTERT-HME) | CD14, IL1RL1, MALL, CAMP, SEMA6D, TREM1, CSF1, IL33, TLR4 | Regulation | Immune Response |

| ITGB3, SLC1A1, G6PD, GLUL, HIF1A, KDR, BIRC3 | Regulation | Metabolism | |

| Breast Cancer (MCF7) | CYP24A1, CLMN, EFTUD1, SERPINB1 | Responsive | Biomarker Signature |

| Prostate Cancer (LNCaP) | IGFBP3 | Upregulation | Inhibition of IGF action |

| Colorectal & Prostate Cancer | c-MYC | Reduction | Anti-proliferation |

| Various Cancer Cells | p21, p27 | Upregulation | Cell Cycle Arrest |

Effects on Cellular Differentiation Pathways

1-Fluorovitamin D3 and its analogs are potent inducers of differentiation in myeloid leukemia cells, particularly the human promyelocytic leukemia cell line HL-60. nih.govresearchgate.net These cells, when treated with vitamin D compounds, differentiate towards a monocyte/macrophage lineage. plos.org This process is characterized by a series of morphological and functional changes.

The induction of differentiation is a dose-dependent process, with significant changes observed at nanomolar concentrations. Differentiated HL-60 cells exhibit increased phagocytic activity, the ability to reduce nitroblue tetrazolium (NBT), and the expression of cell-surface markers characteristic of monocytes, such as CD14. researchgate.net Studies have shown that after exposure to 1,25-dihydroxyvitamin D3, a majority of HL-60 cells become CD14-positive. researchgate.net The expression of another myeloid marker, CD11b, is also increased. plos.org

This differentiation process is accompanied by an initial burst of proliferation, followed by growth arrest and terminal differentiation. nih.gov The commitment to differentiation requires a continuous exposure to the vitamin D compound for 36-48 hours. nih.gov The differentiation-inducing activity of novel analogs is often compared to that of 1,25-dihydroxyvitamin D3, with some analogs showing comparable or even enhanced potency. researchgate.net Combination treatments with other agents, such as retinoic acid, can synergistically enhance the differentiation of HL-60 cells towards the monocyte/macrophage lineage. plos.org

The table below illustrates the typical markers of differentiation induced by vitamin D compounds in HL-60 cells.

| Differentiation Marker | Change upon Treatment | Functional Significance |

| CD14 Expression | Increased | Monocyte/macrophage lineage marker |

| CD11b Expression | Increased | Myeloid lineage marker |

| NBT Reduction | Increased | Respiratory burst activity |

| Phagocytic Activity | Increased | Engulfment of particles |

| Adherence | Increased | Characteristic of macrophages |

| Nonspecific Esterase Activity | Increased | Enzyme marker for monocytes/macrophages |

Vitamin D and its analogs play a crucial role in regulating the differentiation of keratinocytes, the primary cells of the epidermis. nih.gov This process is essential for the formation of the skin's protective barrier. nih.gov The epidermis maintains a calcium gradient, with lower levels in the proliferative basal layer and higher levels in the differentiating upper layers. nih.gov Both calcium and 1,25-dihydroxyvitamin D3 work in concert to orchestrate the sequential expression of genes required for keratinocyte differentiation. nih.gov

The active form of vitamin D is produced within the epidermis, primarily in the basal layer. nih.gov It modulates the expression of key differentiation markers such as keratin (B1170402) 1, involucrin, and loricrin. nih.gov While some studies in VDR null mice have suggested that the intrinsic differentiation program of keratinocytes might not be completely dependent on VDR signaling, the receptor is critical for the proper initiation of the hair cycle, and its absence leads to alopecia. nih.gov

Topical application of vitamin D analogs has been shown to be effective in improving conditions like psoriasis, which is characterized by hyperproliferation and aberrant differentiation of keratinocytes. acs.org Certain analogs, such as 1,25cD3, have demonstrated efficacy in inducing the differentiation of HaCaT human keratinocytes, comparable to the natural hormone. acs.org

In osteosarcoma cells, the active form of vitamin D, 1,25-dihydroxyvitamin D3, and its analogs have been shown to promote osteoblastic differentiation. ku.edunih.gov This is evidenced by the upregulation of markers associated with mature osteoblasts.

Studies on human osteosarcoma cell lines, such as SaOS-2 and 143B, have demonstrated that treatment with 1,25-dihydroxyvitamin D3 leads to a significant increase in alkaline phosphatase (ALP) activity and in vitro mineralization, both of which are hallmarks of osteoblast differentiation. ku.edu Furthermore, the secretion of osteocalcin, a bone matrix protein, is also enhanced. ku.edu

In the VDR-sensitive MG-63 osteosarcoma cell model, 1,25-dihydroxyvitamin D3 treatment was found to promote the normal bone-forming osteoblast phenotype. biorxiv.org The effects on osteosarcoma cells are not limited to differentiation; some studies also report anti-tumor activities. nih.gov The differentiation-inducing effects appear to be dose-dependent. ku.edu Interestingly, while 1,25-dihydroxyvitamin D3 promotes differentiation, its effect on the proliferation of these cells can be variable. ku.edu

Keratinocyte Differentiation Modulation

Anti-proliferative Mechanisms in In Vitro Cancer Cell Models

1-Fluorovitamin D3 and related analogs exhibit significant anti-proliferative activity across a range of cancer cell models. nih.gov This effect is mediated through several interconnected mechanisms, primarily involving the regulation of the cell cycle and the modulation of key signaling pathways that govern cell growth.

A primary mechanism of the anti-proliferative action of vitamin D compounds is the induction of cell cycle arrest, typically in the G0/G1 phase. nih.govmdpi.com This is achieved by modulating the expression of critical cell cycle regulatory proteins. Vitamin D analogs can downregulate the expression of cyclins, such as cyclin D1 and cyclin C, and cyclin-dependent kinases (CDKs), including CDK4 and CDK6. mdpi.com Concurrently, they upregulate the expression of CDK inhibitors like p21 and p27. mdpi.comnih.gov The upregulation of p21 can be mediated through both p53-dependent and independent pathways. mdpi.com

Furthermore, vitamin D compounds can interfere with various growth-promoting signaling pathways. They have been shown to inhibit the Wnt/β-catenin pathway in colon and mammary gland cells, which can decrease tumor cell proliferation. nih.gov In breast cancer cells, they can inhibit estrogen synthesis and signaling through the estrogen receptor α. mdpi.com Additionally, they can downregulate RAS expression and the phosphorylation of its downstream effectors MEK and ERK1/2. mdpi.com

In prostate cancer cells, vitamin D analogs induce the accumulation of insulin-like growth factor binding protein 3 (IGFBP3), which in turn inhibits the pro-proliferative actions of IGFs. nih.gov The anti-proliferative effects are often potent, with some Gemini (B1671429) analogs of 1α-F-vitamin D3 being active at concentrations 100-1000 times lower than the natural hormone. acs.org

The following table summarizes the key molecular targets involved in the anti-proliferative effects of vitamin D analogs.

| Molecular Target | Effect of Vitamin D Analog | Consequence |

| Cyclins (D1, C) | Downregulation | G1 Phase Arrest |

| CDKs (CDK4, CDK6) | Downregulation | G1 Phase Arrest |

| CDK Inhibitors (p21, p27) | Upregulation | G1 Phase Arrest |

| c-MYC | Downregulation | Reduced Proliferation |

| β-catenin | Inhibition | Reduced Proliferation |

| Estrogen Receptor α | Inhibition of signaling | Reduced Proliferation (Breast Cancer) |

| RAS/MEK/ERK Pathway | Inhibition | Reduced Proliferation |

| IGFBP3 | Upregulation | Inhibition of IGF signaling (Prostate Cancer) |

Immunomodulatory Mechanisms in Isolated Immune Cells and Preclinical Models

The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a key regulator of the immune system. mdpi.com Immune cells such as T and B cells, monocytes, macrophages, and dendritic cells (DCs) not only possess the vitamin D receptor (VDR) but also the enzyme 1α-hydroxylase (CYP27B1), which is necessary for activating vitamin D precursors. mdpi.com This allows for localized production and response to active vitamin D, highlighting its role in immune modulation.

1,25(OH)2D3 exerts significant anti-inflammatory effects on monocytes and macrophages. mdpi.comnih.gov It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.comnih.gov This is achieved in part by upregulating mitogen-activated protein kinase phosphatase-1 (MKP-1), which in turn inhibits the p38 signaling pathway typically activated by inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comnih.gov Furthermore, 1,25(OH)2D3 can reduce monocyte migration, a key process in the inflammatory response, by decreasing the production of chemokines like MCP-1, IL-8, and RANTES from other cell types. plos.org

In dendritic cells (DCs), which are crucial for initiating adaptive immune responses, 1,25(OH)2D3 promotes a more tolerogenic phenotype. mdpi.comnih.gov It downregulates the expression of MHC class II and co-stimulatory molecules (CD40, CD80, and CD86) on the surface of DCs, thereby reducing their ability to present antigens and stimulate T cells. mdpi.com Additionally, it inhibits the production of the pro-inflammatory cytokine IL-12 by DCs while stimulating the release of the anti-inflammatory cytokine IL-10. mdpi.com Preclinical studies in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have demonstrated that dendritic cells differentiated in the presence of Vitamin D3 develop a more tolerogenic phenotype. mdpi.com

Monocytes, as precursors to macrophages and some dendritic cells, are also direct targets of vitamin D. frontiersin.orgnih.gov The active form of vitamin D, 1,25(OH)2D3, influences their differentiation and function, steering them towards a less inflammatory state. frontiersin.orgnih.gov

Table 1: Effects of 1,25(OH)2D3 on Macrophages, Dendritic Cells, and Monocytes

| Immune Cell Type | Key Effects of 1,25(OH)2D3 | Mechanism of Action | Functional Outcome |

|---|---|---|---|

| Macrophages | Decreased production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Upregulation of MKP-1, leading to inhibition of p38 MAPK signaling | Anti-inflammatory response |

| Dendritic Cells | Downregulation of MHC class II and co-stimulatory molecules (CD40, CD80, CD86) | Inhibition of antigen presentation | Induction of a tolerogenic phenotype |

| Dendritic Cells | Decreased IL-12 production, increased IL-10 production | Shifting cytokine profile | Suppression of pro-inflammatory T cell responses |

| Monocytes | Reduced migration | Decreased chemokine production (MCP-1, IL-8, RANTES) by other cells | Reduced inflammatory cell infiltration |

1,25(OH)2D3 significantly influences both T and B lymphocyte functions, generally steering the adaptive immune response towards a more tolerant state. tubitak.gov.trtermedia.pl In T cells, it directly and indirectly suppresses proliferation and the production of pro-inflammatory cytokines. mdpi.comtermedia.pl The indirect effect is mediated through its action on antigen-presenting cells, as described above. mdpi.com Directly, it inhibits the production of IL-2 and IFN-γ, key cytokines for the proliferation and function of T helper 1 (Th1) cells. termedia.plplos.org Furthermore, it has been shown to reduce the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs) and Th2 cells, which are associated with anti-inflammatory responses. termedia.plplos.org

The effects of 1,25(OH)2D3 on B lymphocytes are also primarily inhibitory. It has been found to inhibit the proliferation of activated B cells and induce their apoptosis. nih.gov This can lead to a reduction in plasma cell generation and the production of immunoglobulins, which is particularly relevant in the context of B cell-mediated autoimmune disorders. mdpi.comnih.gov However, some studies suggest it may enhance the generation of memory B cells. mdpi.com

Table 2: Modulation of T and B Lymphocyte Responses by 1,25(OH)2D3

| Lymphocyte Type | Key Effects of 1,25(OH)2D3 | Functional Outcome |

|---|---|---|

| T Lymphocytes (General) | Inhibition of proliferation | Reduced adaptive immune response |

| Th1 Cells | Inhibition of differentiation and IFN-γ production | Suppression of pro-inflammatory response |

| Th17 Cells | Inhibition of differentiation and IL-17 production | Suppression of pro-inflammatory and autoimmune responses |

| Regulatory T cells (Tregs) | Promotion of development | Enhanced immune tolerance |

| B Lymphocytes | Inhibition of proliferation and induction of apoptosis | Reduced antibody production |

| Plasma Cells | Inhibition of generation | Reduced antibody secretion |

A crucial aspect of vitamin D's role in the innate immune system is its ability to induce the production of antimicrobial peptides (AMPs), most notably cathelicidin (B612621) (also known as LL-37 in humans). mdpi.comuminho.pt This induction occurs in various cell types, including monocytes, macrophages, and epithelial cells. mdpi.comuminho.ptnih.gov The expression of the cathelicidin gene (CAMP) is directly upregulated by 1,25(OH)2D3. frontiersin.org

This mechanism is particularly important in the defense against intracellular bacteria like Mycobacterium tuberculosis. frontiersin.orgfrontiersin.org Vitamin D can counteract the downregulation of cathelicidin expression often induced by such pathogens. frontiersin.org The induction of cathelicidin by vitamin D enhances the microbicidal activity of macrophages, contributing to the clearance of infections. mdpi.com Studies have shown that vitamin D-treated bladder cells exhibit an increased antibacterial effect against uropathogenic E. coli, which is correlated with the induction of cathelicidin. nih.gov

Modulation of T Lymphocyte and B Lymphocyte Responses

Influence on Key Metabolic Enzymes

The biological activity of vitamin D analogs is critically dependent on their interaction with the enzymes responsible for vitamin D metabolism. The introduction of fluorine atoms into the vitamin D3 structure can significantly alter these interactions, often leading to a more favorable metabolic profile. nih.gov

The enzyme 25-hydroxyvitamin D3-1α-hydroxylase, or CYP27B1, is responsible for the final activation step of vitamin D, converting 25-hydroxyvitamin D3 (25(OH)D3) into the hormonally active 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). nih.govresearchgate.netuniprot.org This hydroxylation at the 1α position is essential for high-affinity binding to the vitamin D receptor (VDR). nih.govacs.org

1-Fluorovitamin D3 is designed as an analog of the natural substrate. The presence of a fluorine atom at the 1α-position blocks the hydroxylation by CYP27B1. nih.govresearchgate.net This is a key feature, as it means 1-Fluorovitamin D3 does not require metabolic activation by this enzyme to become biologically active. It essentially mimics the 1α-hydroxylated form, allowing it to directly engage with the VDR.

The primary pathway for the degradation and inactivation of active vitamin D metabolites is initiated by the enzyme 1α,25-dihydroxyvitamin D3-24-hydroxylase, or CYP24A1. nih.govmdpi.com This enzyme hydroxylates the side chain of vitamin D analogs at the C24 position, marking them for further breakdown. nih.govmdpi.com

A significant advantage of many fluorinated vitamin D analogs, including those with fluorine at or near the side-chain metabolic sites, is their increased resistance to catabolism by CYP24A1. nih.govresearchgate.netresearchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more difficult for CYP24A1 to hydroxylate the molecule. nih.gov For instance, fluorination at the C23 or C24 positions has been shown to slow down this degradation process. nih.govnih.govsemanticscholar.org This resistance to catabolism prolongs the half-life of the compound in the body, potentially enhancing its biological potency and duration of action. nih.govresearchgate.net For example, 23,23-difluoro-25-hydroxyvitamin D3 demonstrated approximately eight times higher resistance to CYP24A1 metabolism compared to its non-fluorinated counterpart. researchgate.net Similarly, falecalcitriol, a hexafluorinated analog, is metabolized more slowly than the natural hormone. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 1-Fluorovitamin D3 | |

| 1α,25-dihydroxyvitamin D3 | 1,25(OH)2D3 |

| 25-hydroxyvitamin D3 | 25(OH)D3 |

| Interleukin-1β | IL-1β |

| Interleukin-6 | IL-6 |

| Tumor necrosis factor-alpha | TNF-α |

| Lipopolysaccharide | LPS |

| Monocyte chemoattractant protein-1 | MCP-1 |

| Interleukin-8 | IL-8 |

| Regulated on Activation, Normal T Cell Expressed and Secreted | RANTES |

| Interleukin-12 | IL-12 |

| Interleukin-10 | IL-10 |

| Interleukin-2 | IL-2 |

| Interferon-gamma | IFN-γ |

| Interleukin-17 | IL-17 |

| Cathelicidin antimicrobial peptide | CAMP |

| Falecalcitriol |

Preclinical Biological Evaluation in Animal Models

Assessment of Bone Calcium Metabolism Modulation in In Vivo Animal Models

In vivo studies utilizing rat models have been instrumental in elucidating the biological effects of 1-Fluorovitamin D3 on bone calcium metabolism. Research has shown that this fluorinated analogue is effective at mobilizing calcium from bone. nih.govacs.org A key finding from preclinical evaluations is that 1-Fluorovitamin D3 demonstrates a notable preference for stimulating bone calcium mobilization. mdpi.comresearchmap.jp This activity is a defining characteristic of the compound when compared to its effects on other calcium regulation pathways. The animal models, typically involving vitamin D-deficient rats, provide a clear system to observe the specific actions of the analogue on bone tissue. nih.gov

Investigation of Intestinal Calcium Transport Mechanisms in In Vivo Animal Models

The investigation of 1-Fluorovitamin D3's effect on intestinal calcium transport has revealed a distinct and selective activity profile. In studies conducted on vitamin D-deficient rats, 1-Fluorovitamin D3 was found to be less active in stimulating intestinal calcium transport, especially when contrasted with its pronounced effect on bone calcium mobilization. nih.govacs.orgmdpi.comresearchmap.jp This demonstrates a significant divergence in the compound's mechanism of action compared to naturally occurring vitamin D metabolites, which typically enhance intestinal calcium absorption as a primary function. mdpi.com The reduced efficacy in promoting intestinal calcium transport underscores the unique pharmacological nature conferred by the fluorine substitution at the 1-position. nih.govacs.org

Comparative Preclinical Pharmacology with Natural Vitamin D Metabolites

The preclinical pharmacological profile of 1-Fluorovitamin D3 is best understood through comparison with natural vitamin D metabolites, such as Vitamin D3, 25-hydroxyvitamin D3 (Calcifediol), and the hormonally active form, 1α,25-dihydroxyvitamin D3 (Calcitriol).

Natural vitamin D3 undergoes a two-step hydroxylation process to become biologically active: first in the liver to 25-hydroxyvitamin D3, and then in the kidneys to 1α,25-dihydroxyvitamin D3. researchmap.jpnih.govnih.gov This active hormone, Calcitriol, potently stimulates both intestinal calcium transport and bone calcium mobilization to maintain calcium homeostasis. mdpi.comnih.govmedscape.com

The following table summarizes the comparative preclinical pharmacological effects based on available data.

| Compound | Intestinal Calcium Transport | Bone Calcium Mobilization | Key Characteristic |

| 1-Fluorovitamin D3 | Less Active | More Active | Preferential activity on bone mobilization nih.govacs.orgmdpi.comresearchmap.jp |

| Vitamin D3 (Cholecalciferol) | Active (after conversion) | Active (after conversion) | Prohormone, requires metabolic activation nih.gov |

| 25-hydroxyvitamin D3 (Calcifediol) | Active (after conversion) | Active (after conversion) | Major circulating form, requires 1α-hydroxylation wikipedia.org |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Highly Active | Highly Active | Hormonally active form, potent agonist for both pathways mdpi.com |

Design Principles and Advanced Analog Development

Rational Design Strategies for Fluorinated Vitamin D3 Analogs with Modulated Activities

The introduction of fluorine into the vitamin D3 molecule is a rational design strategy intended to modulate its biological activities by altering its physicochemical properties. nih.govresearchgate.net Fluorine's high electronegativity and small atomic radius, similar to that of a hydrogen atom, allow it to serve as a bioisostere for hydrogen or a hydroxyl group, yet it introduces significant electronic changes. nih.govresearchgate.net A primary goal of fluorination is to enhance metabolic stability. researchgate.net The natural deactivation of the hormonal form of vitamin D3, 1α,25-dihydroxyvitamin D3 (Calcitriol), involves hydroxylation by the enzyme CYP24A1 at positions such as C-23 and C-24. nih.govresearchmap.jp By replacing hydrogen atoms at these metabolic hotspots with fluorine, the carbon-fluorine bond's strength can block this enzymatic degradation, thereby extending the analog's biological half-life. ingentaconnect.comjst.go.jp

Development of Selectively Active Fluorinated Vitamin D3 Analogs

A major objective in vitamin D research is the development of analogs with dissociated activities, meaning they exhibit strong therapeutic effects, such as anti-proliferative or immunomodulatory actions, with minimal calcemic side effects. mdpi.com Fluorination is a powerful tool for achieving this selectivity. By fine-tuning the VDR interaction and metabolic stability, fluorinated analogs can be designed to preferentially activate or repress specific gene pathways. jst.go.jpfrontiersin.org

For example, modifications to the A-ring, such as the introduction of a 2α-fluoro group, have been shown to enhance VDR binding affinity and increase resistance to CYP24A1 metabolism. jst.go.jp This can lead to potent, selective biological activities without the hypercalcemia associated with the natural hormone. jst.go.jp Similarly, side-chain fluorinated analogs have been developed that show potent anti-inflammatory activity. jst.go.jp The analog Falecalcitriol (26,26,26,27,27,27-hexafluoro-1α,25-dihydroxyvitamin D3) is a successful example of a side-chain fluorinated compound designed to resist CYP24A1 metabolism, which has been used clinically. researchgate.netresearchgate.net The development of VDR-silent analogs with selective inhibitory activity on other cellular targets, like the SREBP/SCAP complex, represents another frontier where fluorination plays a role in eliminating VDR-mediated calcemic effects while retaining other desired activities. nih.gov

Structure-Activity Relationships (SAR) for Fluorination Position and Stereochemistry

The biological activity of fluorinated vitamin D3 analogs is highly dependent on the position and stereochemistry of the fluorine atom(s). nih.govresearchgate.net

C-1 Fluorination: The stereochemistry at the C-1 position is critical. The 1α-hydroxyl group is a key anchor for VDR binding. nih.gov Early synthesis initially produced what was thought to be 1α-fluorovitamin D3, but was later identified as the 1β epimer, which was devoid of significant biological activity. nih.govresearchgate.net The correct synthesis of 1α-fluorovitamin D3 (10) and 1α-fluoro-25-hydroxyvitamin D3 (11) confirmed the importance of the α-configuration. nih.govresearchmap.jp While 1α-fluoro-25(OH)D3 (11) showed minimal activity in stimulating calcium transport, its binding affinity for the VDR was surprisingly 30 times greater than that of its non-fluorinated parent, 25(OH)D3. researchmap.jp This highlights a dissociation between VDR binding and subsequent functional activity.

C-2 Fluorination: Introducing fluorine at the C-2 position has been explored to enhance activity. 2α-fluorination can enhance VDR binding and confer resistance to metabolism. jst.go.jp The development of 19-norvitamin D analogs with a 2-(2'-fluoroethylidene) group showed that the stereochemistry of the ethylidene double bond was crucial; the E-isomers were significantly more potent in binding to the VDR and in gene expression assays than the Z-isomers. nih.gov

Side-Chain Fluorination (C-23, C-24, C-26/27): Fluorination of the side chain is primarily aimed at blocking metabolism by CYP24A1. researchgate.netresearchgate.net

C-24: Since C-24 is a major site of catabolic hydroxylation, 24,24-difluorination has been extensively studied. mdpi.com This modification effectively blocks metabolism and can increase VDR binding affinity, particularly in 19-nor analogs. jst.go.jp However, increased metabolic stability does not always translate to increased biological activity in all assays. jst.go.jp

C-23: (23S)-23-fluoro-25-hydroxyvitamin D3 was found to be more resistant to CYP24A1 metabolism than its (23R) isomer, demonstrating the importance of stereochemistry at this position. acs.org

C-26/C-27: Hexafluorination at these terminal carbons, as seen in Falecalcitriol, significantly increases metabolic stability. researchgate.net

The following table summarizes key structure-activity relationship findings for select fluorinated analogs.

| Compound/Modification | Fluorine Position/Stereochemistry | Key SAR Finding | Reference(s) |

| 1β-Fluorovitamin D3 | C-1 (β) | Essentially no vitamin D activity, demonstrating the critical nature of 1α orientation for function. | nih.govresearchgate.net |

| 1α-Fluoro-25(OH)D3 | C-1 (α) | VDR binding affinity is 30-fold greater than 25(OH)D3, but it does not stimulate calcium transport, showing a dissociation of binding and activity. | researchmap.jp |

| 2-(2'-fluoroethylidene)-19-norvitamin D analogs | C-2 (E/Z isomers) | E-isomers are significantly more potent in VDR binding and gene transcription than Z-isomers. | nih.gov |

| 24,24-Difluoro-19-norvitamin D3 analogs | C-24 (di-fluoro) | Markedly increases VDR binding affinity compared to non-fluorinated counterparts. | jst.go.jp |

| (23S)-23-fluoro-25(OH)D3 | C-23 (S) | More resistant to CYP24A1 metabolism than its (23R) isomer. | acs.org |

Design of Hybrid and Non-Secosteroidal Fluorinated Vitamin D Mimics for VDR Modulation

To overcome the limitations of classical secosteroidal vitamin D analogs, researchers have designed non-secosteroidal and hybrid molecules that mimic the hormone's action but have entirely different core structures. doi.orgacs.org These "VDR modulators" aim to maintain the crucial interactions with the VDR ligand-binding pocket while offering improved therapeutic profiles, such as enhanced tissue selectivity and reduced calcemic effects. sci-hub.semdpi.comnih.gov

The design strategy for these mimics involves creating molecules that can position key functional groups (mimicking the A-ring and side-chain hydroxyls) in the correct spatial orientation to activate the VDR. acs.org Fluorine is often incorporated into these novel scaffolds for the same reasons as in secosteroidal analogs: to enhance potency and metabolic stability. nih.gov For example, non-secosteroidal derivatives with a γ-hydroxy carboxylic acid structure were developed, and the introduction of two trifluoromethyl (CF3) groups into the side chain of one such compound resulted in a superagonistic VDR modulator. nih.gov X-ray crystallography revealed that the six fluorine atoms of this analog effectively interacted with the VDR through both steric and electrostatic interactions, stabilizing the receptor in its active conformation. nih.gov Other non-secosteroidal scaffolds include those based on bis-phenyl or phenyl pyrrolyl pentane (B18724) backbones. frontiersin.orgacs.org

Computational Chemistry and Molecular Modeling Approaches in Fluorinated Analog Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of fluorinated vitamin D analogs. up.pt The availability of high-resolution crystal structures of the VDR ligand-binding domain (LBD) complexed with various ligands allows for detailed in silico analysis. doi.orgup.pt

Molecular docking simulations are used to predict how a newly designed fluorinated analog will bind within the VDR's ligand-binding pocket. up.pt These models can help rationalize the observed structure-activity relationships, such as why an E-isomer of a C-2 substituted analog is more active than a Z-isomer, by visualizing the fit and interactions with key amino acid residues like Ser233, Arg270, and Tyr143. nih.govnih.gov For example, modeling of a non-secosteroidal superagonist with hexafluoropropanol in its side chain showed that the fluorine atoms effectively interact with and stabilize helix 12 of the VDR, which is crucial for coactivator recruitment and enhanced agonistic activity. nih.gov

Conformational analysis using molecular mechanics can predict the likely shapes the flexible vitamin D side chain will adopt. acs.org By correlating these preferred conformations with biological potency, researchers have developed an "active space group concept" to guide the design of new, more potent analogs, including those incorporating fluorine. acs.org These computational approaches allow for the pre-screening of virtual compounds, prioritizing the synthesis of candidates with the highest probability of possessing the desired biological activity and reducing the reliance on trial-and-error approaches. doi.orgup.pt

Analytical Methodologies for 1 Fluorovitamin D3 Research

Chromatographic Separation and Purification Techniques (e.g., HPLC, LC-MS)

Chromatography is fundamental to the isolation and purification of 1-Fluorovitamin D3 from complex mixtures, such as those resulting from chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for this purpose, offering high resolution and reproducibility. njlabs.com Both normal-phase and reversed-phase HPLC modes are utilized.

In synthetic preparations, flash column chromatography on silica (B1680970) gel is often used as an initial purification step. mdpi.com For instance, a residue might be purified using a mobile phase gradient like hexane (B92381) and ethyl acetate (B1210297) to separate the desired fluorinated compound from reactants and byproducts. mdpi.com Following initial purification, preparative-layer chromatography has also been successfully used to resolve 1-Fluorovitamin D3. acs.org

For high-purity isolation and analytical separation, HPLC is the method of choice. researchgate.net Research has demonstrated that the compound can be rendered homogeneous using HPLC, even after multiple cycles through the column. acs.org The versatility of HPLC allows it to be paired with various detectors, including UV and mass spectrometry (MS), the latter of which forms the basis of Liquid Chromatography-Mass Spectrometry (LC-MS). njlabs.com LC-MS is particularly powerful, combining the separation capabilities of HPLC with the mass analysis of MS, which is invaluable for both purification and structural confirmation. mdpi.comsemanticscholar.org

Table 1: Example HPLC Conditions for Vitamin D Analogue Separation This table provides examples of typical HPLC conditions used for the analysis of Vitamin D and its derivatives, which are applicable to 1-Fluorovitamin D3 research.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Mode | Normal Phase | Reversed Phase | Reversed Phase (UPLC) |

| Column | YMC A-004SIL (4.6x300 mm) google.com | Ascentis C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com | ACQUITY UPLC BEH C18 (150 mm) waters.com |

| Mobile Phase | Methylene chloride/methanol (96/4) google.com | Acetonitrile sigmaaldrich.com | Gradient of Methanol/Water waters.com |

| Flow Rate | 1.8 mL/min google.com | 1.0 mL/min sigmaaldrich.com | 0.6 mL/min waters.com |

| Detection | UV at 265 nm google.com | UV at 290 nm sigmaaldrich.com | Photodiode Array (PDA) Detector waters.com |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, UV Spectroscopy)

Once purified, 1-Fluorovitamin D3 is subjected to spectroscopic analysis to confirm its molecular structure.

Ultraviolet (UV) Spectroscopy UV spectroscopy is a straightforward and essential method for verifying the integrity of the core vitamin D structure. 1-Fluorovitamin D3 exhibits a UV absorption spectrum consistent with the presence of the characteristic vitamin D 5,7,10(19)-triene system. acs.org The absorption maximum (λmax) is observed at approximately 265 nm, which confirms that the conjugated triene system has not undergone rearrangement during synthesis and fluorination. acs.orghspublishing.orgwho.int

Mass Spectrometry (MS) Mass spectrometry provides critical information about the molecular weight and elemental composition of 1-Fluorovitamin D3, confirming the successful incorporation of the fluorine atom. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to obtain precise mass measurements. semanticscholar.org Electrospray ionization (ESI) is a common method for generating ions of vitamin D analogues for mass analysis. mdpi.comsemanticscholar.org The spectral data allows for the confirmation of the molecular formula through the measured mass-to-charge ratio (m/z) of the molecular ion. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-Fluorovitamin D3 in solution. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all employed to provide a complete picture of the molecule's constitution and stereochemistry.

¹H NMR: The proton NMR spectrum provides information on the arrangement of hydrogen atoms. Specific chemical shifts and coupling constants in the ¹H NMR spectrum of 1-Fluorovitamin D3 are compared to those of the parent Vitamin D3 to confirm the site of fluorination. acs.orgresearchgate.net For example, the signals for protons near the C1 position are significantly affected by the presence of the fluorine atom.

¹⁹F NMR: This technique is specific to the fluorine nucleus and provides direct evidence of fluorination. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can help confirm the chemical environment of the fluorine atom and can be used to study the conformation of the A-ring. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton of the molecule. The carbon atom bonded to the fluorine (C1) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), providing unambiguous proof of the C-F bond location. mdpi.com

Table 2: Key Spectroscopic Data for Vitamin D and Fluorinated Analogues This table summarizes characteristic spectroscopic features used in the identification of 1-Fluorovitamin D3.

| Technique | Parameter | Observation for Vitamin D Analogues | Reference |

|---|---|---|---|

| UV Spectroscopy | λmax | ~265 nm, characteristic of the conjugated triene system | acs.orghspublishing.org |

| Mass Spectrometry | Ionization | Electrospray Ionization (ESI) is commonly used | mdpi.comsemanticscholar.org |

| ¹H NMR | Key Signals | Shifts in protons on C1 and C3 due to fluorine substitution | acs.org |

| ¹⁹F NMR | Chemical Shift | Provides direct evidence of fluorination and conformational information | nih.govnih.gov |

| ¹³C NMR | C-F Coupling | Large ¹JCF coupling constant for the carbon bonded to fluorine | mdpi.com |

Quantitative Analysis in Biological and Synthetic Research Matrices

Quantifying the concentration of 1-Fluorovitamin D3 is essential for evaluating its behavior in biological systems and for monitoring yields in synthetic processes.

In synthetic research, HPLC with UV detection is a common method for quantification. google.com By creating a calibration curve with known concentrations of a purified standard, the concentration of 1-Fluorovitamin D3 in a reaction mixture or purification fraction can be accurately determined by measuring the area of its chromatographic peak. researchgate.net

For quantitative analysis in biological matrices such as serum or plasma, which are complex and contain low concentrations of the analyte, LC-MS/MS (tandem mass spectrometry) is the gold standard. capes.gov.brresearchgate.netnih.gov These methods offer high sensitivity and specificity. A typical workflow involves:

Sample Preparation: This step is crucial to remove interfering substances like proteins and phospholipids. It often involves protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup. capes.gov.brnih.gov

Internal Standard: A stable isotope-labeled version of the analyte (e.g., deuterated 1-Fluorovitamin D3) is added to the sample at the beginning of the workflow to correct for any loss during sample preparation and for variations in instrument response. capes.gov.br

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte is separated from other components on an HPLC column and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. d-nb.info MRM provides high specificity by monitoring a specific fragmentation transition from a precursor ion (the molecular ion of 1-Fluorovitamin D3) to a characteristic product ion. d-nb.info

This combination of meticulous sample preparation and highly sensitive detection allows for the accurate measurement of 1-Fluorovitamin D3 down to picogram levels in biological fluids. capes.gov.br

Future Research Directions and Unexplored Avenues

Development of Novel Fluorination Strategies and Methodologies

The introduction of fluorine into the vitamin D molecule is a critical step that significantly influences its biological activity. researchgate.net Early methods for the synthesis of 1-fluorovitamin D3 involved the use of reagents like N,N-(diethylamino)sulfur trifluoride (DAST). nih.gov However, these initial syntheses did not always assign the specific stereochemistry at the C1 position. nih.govmdpi.com Subsequent research led to the development of more refined strategies that allowed for the synthesis of specific stereoisomers, such as 1α-fluorovitamin D3 and 1α-fluoro-25-hydroxyvitamin D3, using steroid A-ring epoxides as starting materials. nih.govmdpi.com

Future research will likely focus on developing even more efficient, stereoselective, and environmentally benign fluorination methods. This includes the exploration of new fluorinating reagents and catalytic systems that can introduce fluorine atoms at specific positions on the vitamin D scaffold with high precision. For instance, recent efforts have focused on developing electrophilic stereo-selective fluorination at various positions on the vitamin D3 side-chain using reagents like N-fluorobenzenesulfonimide (NFSI). nih.govmdpi.com The development of convergent synthetic strategies, where the A-ring and the CD-ring/side-chain are synthesized separately and then coupled, will also continue to be an important area of research. researchgate.netmdpi.com These advanced methodologies will be crucial for creating a diverse library of fluorinated vitamin D analogs for biological evaluation. jst.go.jp

Advanced Mechanistic Elucidation at Sub-Cellular and Molecular Levels

Understanding how 1-Fluorovitamin D3 and other fluorinated analogs exert their effects at a molecular level is paramount for their rational design and application. The biological actions of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. researchgate.netmdpi-res.com The binding of a ligand to the VDR induces conformational changes that lead to the recruitment of coactivator or corepressor proteins, ultimately modulating the expression of target genes. acs.org

Future research will need to delve deeper into the specific interactions between 1-Fluorovitamin D3 and the VDR. High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, can provide detailed snapshots of the ligand-receptor complex, revealing the precise binding orientation and the key amino acid residues involved in the interaction. Furthermore, advanced biophysical techniques can be employed to study the kinetics and thermodynamics of binding, as well as the conformational dynamics of the VDR upon ligand binding. At the sub-cellular level, investigations into how 1-Fluorovitamin D3 influences VDR trafficking, nuclear localization, and interactions with other cellular proteins will provide a more complete picture of its mechanism of action.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Comprehensive Research

Omics technologies offer a powerful, systems-level approach to understanding the global effects of 1-Fluorovitamin D3 on cellular function. frontiersin.org These technologies allow for the simultaneous measurement of thousands of molecules, providing a comprehensive overview of the changes that occur in a cell or organism in response to a specific stimulus.

Genomics and Transcriptomics: These approaches can identify the full spectrum of genes whose expression is altered by 1-Fluorovitamin D3. frontiersin.orgnih.gov Microarray and RNA-sequencing technologies can be used to compare the gene expression profiles of cells treated with 1-Fluorovitamin D3 to those treated with the natural hormone or other analogs. This can help to identify novel target genes and signaling pathways that are specifically modulated by the fluorinated compound.

Proteomics: This involves the large-scale study of proteins. By analyzing the proteome of cells treated with 1-Fluorovitamin D3, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This information can help to elucidate the downstream effects of VDR activation and identify key proteins involved in the cellular response.

Metabolomics: This is the study of the complete set of small-molecule metabolites within a cell or organism. frontiersin.org By analyzing the metabolome, researchers can gain insights into how 1-Fluorovitamin D3 affects cellular metabolism. This is particularly relevant given the role of vitamin D in regulating various metabolic processes. frontiersin.org

The integration of data from these different omics platforms will be crucial for constructing comprehensive models of 1-Fluorovitamin D3 action and for identifying potential biomarkers of its activity. researchgate.net

Exploration of New Preclinical Models for Deeper Mechanistic Insights

Preclinical models are essential for evaluating the biological effects of new compounds in a living organism. While traditional rodent models have been invaluable in vitamin D research, there is a growing need for more sophisticated and relevant preclinical models.

Future research should focus on the development and use of novel preclinical models that can provide deeper mechanistic insights into the actions of 1-Fluorovitamin D3. This could include:

Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic modifications, such as knock-in or knock-out of the VDR or other key signaling components, can be used to dissect the precise molecular pathways through which 1-Fluorovitamin D3 acts.

Humanized Models: These are animals that have been engrafted with human cells or tissues, or that have had some of their own genes replaced with human counterparts. These models can provide a more accurate representation of how 1-Fluorovitamin D3 might behave in humans.

Organoid Cultures: These are three-dimensional cell cultures that mimic the structure and function of an organ. Organoids can be derived from patient tissues and used to study the effects of 1-Fluorovitamin D3 in a more physiologically relevant context than traditional two-dimensional cell cultures.

The use of these advanced preclinical models will be critical for understanding the tissue-specific effects of 1-Fluorovitamin D3 and for predicting its efficacy and potential side effects in humans.

Computational Predictive Modeling for Fluorinated Vitamin D Analog Design and Optimization

Computational methods are playing an increasingly important role in drug discovery and development. In the context of fluorinated vitamin D analogs, computational modeling can be used to predict the biological activity of new compounds and to guide their design and optimization.

Future research in this area will likely involve the use of a variety of computational techniques, including:

Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a receptor. It can be used to screen virtual libraries of fluorinated vitamin D analogs and to identify those that are most likely to bind to the VDR with high affinity.

Molecular Dynamics (MD) Simulations: These simulations can provide a detailed picture of the dynamic behavior of the ligand-receptor complex over time. This can help to understand the factors that contribute to binding affinity and to identify key interactions that are important for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: This approach uses statistical methods to relate the chemical structure of a series of compounds to their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity.

By combining these computational approaches with experimental validation, researchers can accelerate the discovery and development of new fluorinated vitamin D analogs with improved therapeutic properties.

Q & A

Q. 1.1. What synthetic methodologies are most reliable for producing 1-Fluorovitamin D3 with high stereochemical purity?

The synthesis of 1-Fluorovitamin D3 typically involves selective fluorination of precursor molecules. A widely cited method begins with 5α-hydroxyvitamin D3 (1α(OH)D3), which undergoes 3β-O-acylation using acetic anhydride and pyridine in chloroform to form 1α(OH)D3 3-acetate. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) in chloroform yields 1-Fluorovitamin D3 after deprotection . An alternative approach involves epoxide ring-opening of 1β,2β-epoxide intermediates using KHF2 in ethylene glycol, followed by Barton deoxygenation to achieve stereochemical precision . Key challenges include avoiding side reactions (e.g., over-fluorination) and maintaining conformational integrity during ring-opening steps.

Q. 1.2. How does the fluorination at the 1α position alter the biological activity of Vitamin D3?

Fluorination at the 1α position enhances binding affinity to the vitamin D receptor (VDR) while reducing metabolic deactivation by CYP24A1, a catabolic enzyme. Early studies by DeLuca et al. demonstrated that 1-Fluorovitamin D3 exhibits 3–5× greater potency in bone calcium mobilization compared to intestinal calcium transport, a divergence attributed to tissue-specific VDR coactivator interactions . Methodologically, in vitro assays using rat intestinal cells and bone resorption models are critical for quantifying these differential effects .

Q. 1.3. What analytical techniques are recommended for quantifying 1-Fluorovitamin D3 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its ability to distinguish 1-Fluorovitamin D3 from epimeric forms (e.g., 3-epi-25OHD3) and endogenous vitamin D metabolites. Key validation parameters include a linear range of 2–200 ng/mL, inter-day precision <15%, and recovery rates >85% . For structural confirmation, nuclear magnetic resonance (NMR) analysis of the 1α-fluorine coupling constant (J ≈ 50 Hz) is essential to verify stereochemical integrity .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in tissue-specific efficacy data for 1-Fluorovitamin D3?

Discrepancies in bone vs. intestinal activity often arise from differences in experimental models (e.g., cell lines vs. in vivo studies) and dosing regimens. A meta-analysis approach, combined with RNA-seq profiling of VDR target genes (e.g., TRPV6 in intestines or RANKL in osteoclasts), can elucidate context-dependent mechanisms . For example, cross-species comparisons (rats vs. humans) and controlled pharmacokinetic studies (e.g., AUC measurements) are critical for reconciling divergent results .

Q. 2.2. What strategies optimize the metabolic stability of 1-Fluorovitamin D3 while retaining therapeutic efficacy?

Structural modifications, such as introducing a 25-fluorine group, can further inhibit CYP24A1-mediated degradation. DeLuca’s synthesis of 1α,25-difluorovitamin D3 via DAST fluorination of 1α,25(OH)₂D3 3-acetate demonstrated enhanced half-life (>24 hrs in serum) without compromising VDR activation . Computational modeling (e.g., molecular docking of fluorinated analogs with CYP24A1) provides predictive insights into metabolic resistance .

Q. 2.3. How do fluorinated Vitamin D3 analogs compare in modulating epigenetic regulators of calcium homeostasis?

Advanced studies employ chromatin immunoprecipitation (ChIP-seq) to map VDR-DNA binding sites in osteoblasts and enterocytes. 1-Fluorovitamin D3 shows preferential recruitment of SRC-1 coactivators in bone cells, whereas non-fluorinated analogs favor NCoA-2 in intestinal cells. This epigenetic divergence can be quantified using siRNA knockdown models and luciferase reporter assays targeting calcium-regulatory genes .

Methodological Considerations

Q. 3.1. What in vitro models best replicate the tissue-selective effects of 1-Fluorovitamin D3?

- Bone resorption: Primary murine osteoclast cultures treated with RANKL and M-CSF, with calcium release measured via atomic absorption spectroscopy.

- Intestinal transport: Caco-2 cell monolayers in Transwell systems, with calcium flux quantified using fluorescent probes (e.g., Fluo-4) .

- Control: Co-administration of CYP24A1 inhibitors (e.g., ketoconazole) to isolate fluorinated analog stability .

Q. 3.2. How should researchers address variability in fluorinated analog synthesis?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.